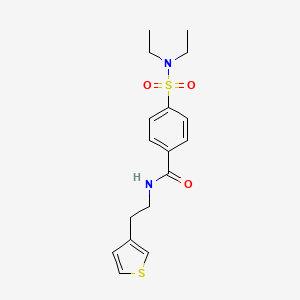
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide, also known as DIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme NADPH oxidase, which plays a critical role in the production of reactive oxygen species (ROS) in the body.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide and similar sulfonamide inhibitors have been investigated for their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. For instance, compounds exhibiting nanomolar half maximal inhibitory concentrations (IC50) against CA I, II, IV, and XII have been identified, demonstrating their potential as therapeutic agents targeting diseases related to these enzymes. These aromatic sulfonamides show varying affinities for different isoenzymes, highlighting the importance of structural variations in modulating enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Biological Activities
Research into the synthesis of novel compounds based on the benzamide scaffold, including those incorporating thiophene moieties, has led to the discovery of compounds with significant cardiac electrophysiological activities. These compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibit potency in in vitro assays and have been identified as promising selective class III agents for the management of cardiac arrhythmias (Morgan et al., 1990).
Structural and Physicochemical Studies
Structural analysis and physicochemical characterization of sulfonamide derivatives have provided valuable insights into their potential pharmaceutical applications. X-ray molecular structure determination and computational studies have been employed to understand the conformational behavior and stability of these compounds, which is crucial for their biological activities. Such studies have revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Optoelectronic and Photonic Applications
Investigations into thiophene dyes, including those with diethylamino groups, have demonstrated their potential in nonlinear optical limiting, which is vital for protecting human eyes and optical sensors and stabilizing light sources in optical communications. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compounds' nonlinear absorption and optical limiting behaviors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-19(4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-9-14-10-12-23-13-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHZQUPXCBFFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)
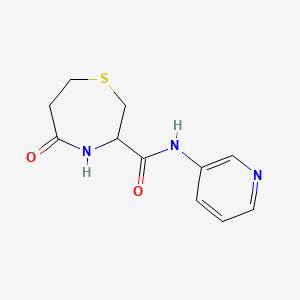
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
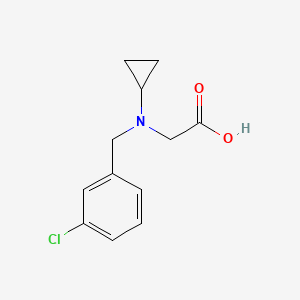
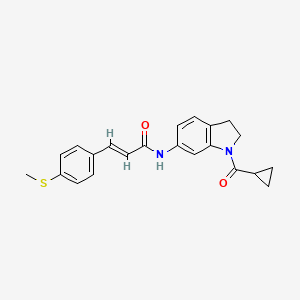
![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)
![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)
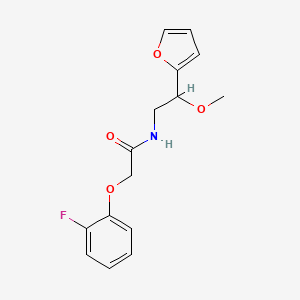
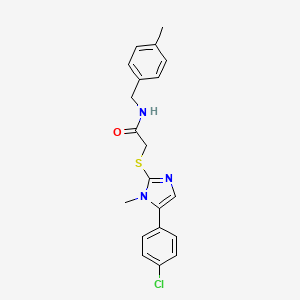
![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)